3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide
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Overview
Description
3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with a dimethylamino group and a thiophen-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be attached through a Friedel-Crafts alkylation reaction using thiophen-3-ylmethanol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the synthesis of advanced materials and electronic components.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide: Similar structure but with the thiophene ring attached at the 2-position.
3-(dimethylamino)-N-(furan-3-ylmethyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
3-(dimethylamino)-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This uniqueness can be leveraged in the design of novel compounds with tailored properties for specific applications.
Properties
IUPAC Name |
3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-16(2)13-5-3-4-12(8-13)14(17)15-9-11-6-7-18-10-11/h3-8,10H,9H2,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXPSPPSOJFIFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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